molecular formula C21H23FN2O2 B4441216 N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4441216
M. Wt: 354.4 g/mol
InChI Key: USJKLWRLHYUZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as DMFPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFPF is a piperidine derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to bind to certain receptors in the body, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications. In particular, N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. Additionally, N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to possess anti-tumor properties, making it a potential candidate for the development of novel cancer therapies.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to possess a range of biochemical and physiological effects. However, there are also some limitations to using N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments. For example, the mechanism of action of N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is not fully understood, which could make it difficult to interpret experimental results. Additionally, the potential side effects of N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide are not well characterized, which could limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, in order to better understand how it produces its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, particularly in the areas of pain and inflammation, as well as cancer therapy. Finally, future research could focus on developing new derivatives of N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide that possess improved efficacy and reduced side effects, in order to make it a more viable candidate for clinical use.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of scientific research. In particular, N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of novel drugs.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-6-5-9-19(15(14)2)23-20(25)16-10-12-24(13-11-16)21(26)17-7-3-4-8-18(17)22/h3-9,16H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJKLWRLHYUZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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